molecular formula C17H25N3O3S B5485090 4-Methylphenyl 4-(piperidylsulfonyl)piperazinyl ketone

4-Methylphenyl 4-(piperidylsulfonyl)piperazinyl ketone

Cat. No.: B5485090
M. Wt: 351.5 g/mol
InChI Key: GDFYXMWJMWXVMC-UHFFFAOYSA-N
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Description

4-Methylphenyl 4-(piperidylsulfonyl)piperazinyl ketone is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring, a piperidine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 4-(piperidylsulfonyl)piperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Methylphenyl 4-(piperidylsulfonyl)piperazinyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4-(piperidylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 4-(piperidylsulfonyl)piperazinyl ketone
  • 4-Methylphenyl 4-(phenylsulfonyl)piperazinyl ketone

Uniqueness

4-Methylphenyl 4-(piperidylsulfonyl)piperazinyl ketone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperazine and piperidine rings, along with the sulfonyl group, allows for diverse interactions with biological targets and makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(4-methylphenyl)-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-15-5-7-16(8-6-15)17(21)18-11-13-20(14-12-18)24(22,23)19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFYXMWJMWXVMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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